molecular formula C14H11NO2 B12656145 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde CAS No. 94071-17-7

6-(4-Methylbenzoyl)pyridine-2-carbaldehyde

Cat. No.: B12656145
CAS No.: 94071-17-7
M. Wt: 225.24 g/mol
InChI Key: YTAHFGFCIMJWOR-UHFFFAOYSA-N
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Description

6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is of significant interest in organic synthesis and pharmaceutical research, serving as a versatile building block. Its structure, which incorporates both aldehyde and benzoyl functional groups on a pyridine ring, makes it a valuable precursor for the development of more complex molecules. One of its primary documented applications is in pharmacological research, where related pyridinecarboxaldehyde derivatives have been used to create hydrazone ligands that form copper complexes with demonstrated antitumor activity. These complexes have shown potent activity against human liver carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, functioning through a unique mechanism involving dual inhibition of both topoisomerase I and II . From a synthetic chemistry perspective, the aldehyde group is a highly reactive site. Pyridinecarbaldehydes, in general, undergo stereoselective addition with carbon-based nucleophiles and can be used in cyclization reactions to access fused heterocyclic systems like naphthyridinones , which are common scaffolds in medicinal chemistry. For researchers analyzing this compound, a reverse-phase (RP) HPLC method has been documented using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. This method is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetic studies . This compound is provided for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94071-17-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

6-(4-methylbenzoyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H11NO2/c1-10-5-7-11(8-6-10)14(17)13-4-2-3-12(9-16)15-13/h2-9H,1H3

InChI Key

YTAHFGFCIMJWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 4 Methylbenzoyl Pyridine 2 Carbaldehyde and Its Core Frameworks

Regioselective Functionalization Approaches

The introduction of substituents at specific positions on the pyridine (B92270) ring is a critical aspect of synthesizing complex molecules like 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde. Regioselective functionalization ensures the desired isomer is obtained, avoiding tedious separation processes.

Copper- and Iron-Catalyzed Benzylic Oxidation Strategies for Benzoic Acid Derivatives

While not a direct method for the synthesis of the target compound, the oxidation of a precursor such as 6-(4-methylbenzyl)pyridine-2-carbaldehyde represents a viable late-stage functionalization strategy. The benzylic C-H bonds of the methyl group on the toluene (B28343) moiety are susceptible to oxidation to form a carboxylic acid, which could then be converted to the desired benzoyl group.

Modern approaches often utilize transition metal catalysts to achieve high selectivity and efficiency under milder conditions. Iron-catalyzed aerobic oxidation, inspired by biological systems, has emerged as a powerful tool for the conversion of methylarenes to the corresponding aldehydes or carboxylic acids. These methods often employ readily available and environmentally benign iron salts. For instance, iron nitrate (B79036) in the presence of N-hydroxyimides can effectively catalyze the aerobic oxidation of benzylic methylenes. researchgate.net The use of such catalysts can be advantageous as they are inexpensive and relatively non-toxic.

Copper-catalyzed methods also offer effective routes for benzylic oxidation. These reactions can proceed through various mechanisms, including those involving radical intermediates. The choice of ligand and oxidant is crucial in directing the reaction towards the desired product, be it the alcohol, aldehyde, or carboxylic acid.

Catalyst SystemSubstrate TypeProductKey Features
Iron(III) nitrate / N-hydroxyimideBenzylic methylenesKetones/Carboxylic AcidsMild conditions, aerobic oxidation. researchgate.net
Copper(II) acetate (B1210297) / TriphenylphosphineDeoxybenzoinsBenzilsAerobic oxidation, moderate to good yields.

Acylation of Pyridine and Related Heterocycles

Direct acylation of a pre-formed pyridine-2-carbaldehyde scaffold at the 6-position is a conceptually straightforward approach to this compound. However, the electron-deficient nature of the pyridine ring makes it a poor substrate for classical Friedel-Crafts acylation, which typically requires electron-rich aromatic systems. acs.orgmdpi.com Furthermore, the reaction conditions can be harsh and may not be compatible with the aldehyde functionality.

To overcome these limitations, modern synthetic methods often employ metalated pyridine intermediates. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the pyridine ring guides deprotonation to an adjacent position. nih.govharvard.eduuwindsor.ca For instance, a protected pyridine-2-carbaldehyde could be metalated at the 6-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an acylating agent such as 4-methylbenzoyl chloride. The choice of the directing group and the reaction conditions are critical for achieving high regioselectivity. harvard.edubaranlab.org

An alternative to direct acylation involves the use of Grignard reagents. The reaction of a 6-halopyridine-2-carbaldehyde derivative with a Grignard reagent derived from 4-methylbromobenzene, followed by oxidation of the resulting secondary alcohol, would yield the target ketone. The use of Grignard reagents in the synthesis of substituted pyridines has been well-documented. nih.govnih.govcornell.edu

Acylation MethodReagentsIntermediateAdvantages
Directed ortho-Metalation-AcylationLDA, 4-methylbenzoyl chloride6-Lithiated pyridine-2-carbaldehyde derivativeHigh regioselectivity. nih.govharvard.edu
Grignard Reaction & Oxidation4-Methylmagnesium bromide, oxidant6-(hydroxy(4-methylphenyl)methyl)pyridine-2-carbaldehydeMilder conditions than Friedel-Crafts. nih.govnih.gov

Suzuki Cross-Coupling for Related Heterocyclic Aldehydes

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This methodology can be applied to the synthesis of 6-aroyl-pyridine-2-carbaldehydes by coupling a 6-halopyridine-2-carbaldehyde with a suitable boronic acid derivative.

In a potential synthetic route, 6-chloropyridine-2-carbaldehyde (B1588816) could be coupled with (4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base. The resulting 6-(4-methylphenyl)pyridine-2-carbaldehyde (B3164085) would then need to be oxidized at the benzylic position to afford the final product. The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov

Alternatively, a carbonylative Suzuki coupling could be employed. This would involve the reaction of a 6-halopyridine-2-carbaldehyde with 4-iodotoluene (B166478) and carbon monoxide in the presence of a palladium catalyst, directly forming the ketone functionality. mdpi.comrsc.org

Coupling StrategyReactantsKey Transformation
Suzuki-Miyaura Coupling6-Halopyridine-2-carbaldehyde, (4-methylphenyl)boronic acidC-C bond formation. nih.gov
Carbonylative Suzuki Coupling6-Halopyridine-2-carbaldehyde, 4-Iodotoluene, COC-C and C=O bond formation. mdpi.comrsc.org

Precursor Chemistry: Synthesis of Pyridine-2-carbaldehyde Scaffolds

The availability of suitably substituted pyridine-2-carbaldehyde precursors is crucial for the successful synthesis of the target molecule.

Oxidation of Methylpyridines and Pyridinemethanols

A common and direct method for the preparation of pyridine-2-carbaldehyde is the oxidation of 2-methylpyridine (B31789) (2-picoline). wikipedia.org Various oxidizing agents can be employed for this transformation. A patented method describes a multi-step process starting with the chlorination of 2-methylpyridine to 2-(chloromethyl)pyridine, followed by hydrolysis to 2-pyridinemethanol (B130429), and subsequent oxidation to pyridine-2-carbaldehyde. google.com

The oxidation of 2-pyridinemethanol to pyridine-2-carbaldehyde can be achieved using a variety of oxidants. Mild and selective oxidizing agents are preferred to avoid over-oxidation to the corresponding carboxylic acid.

Starting MaterialReagent(s)ProductReference
2-Methylpyridine1. Trichloroisocyanuric acid, 2. NaOH, 3. TEMPO/KBr/NaOClPyridine-2-carbaldehyde google.com
2-PyridinemethanolVarious oxidants (e.g., MnO2, PCC)Pyridine-2-carbaldehyde wikipedia.org

Selective Formylation Reactions

Direct formylation of the pyridine ring offers another route to pyridine-2-carbaldehyde scaffolds. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov While pyridine itself is electron-deficient, the presence of activating groups can facilitate this reaction. For instance, the formylation of substituted pyridines can be achieved under Vilsmeier-Haack conditions, often with regioselectivity dictated by the existing substituents.

Another approach is the Reissert reaction, which can be used to introduce a formyl group at the 2-position of pyridines. This reaction involves the formation of a Reissert compound from the pyridine, an acid chloride, and cyanide, which can then be hydrolyzed to the aldehyde. nih.gov

Formylation MethodKey ReagentsApplicability
Vilsmeier-Haack ReactionPOCl3, DMFElectron-rich or activated pyridines. nih.gov
Reissert ReactionAcid chloride, KCNGeneral method for pyridines. nih.gov

Green Chemistry Principles in Synthetic Routes

The development of synthetic methodologies for complex molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of the this compound framework, several green approaches can be conceptualized, focusing on multi-component reactions and catalytic C-H functionalization. These strategies offer significant advantages over traditional, multi-step synthetic routes which often involve harsh reaction conditions and the use of stoichiometric, and frequently toxic, reagents.

One promising green strategy is the use of one-pot, multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. mdpi.com This approach adheres to the green chemistry principles of atom economy and reducing the number of synthetic steps, which in turn minimizes solvent usage and waste generation. For the synthesis of substituted pyridines, various MCRs have been developed that utilize simple, readily available precursors. researchgate.net

Another key green chemistry approach applicable to the synthesis of this compound is the late-stage functionalization of a pre-formed pyridine ring through catalytic C-H activation. This method avoids the need for pre-functionalized starting materials and often employs catalytic amounts of transition metals, which are more environmentally benign than stoichiometric reagents. beilstein-journals.org The direct formylation of a pyridine C-H bond is a particularly attractive route for introducing the carbaldehyde group. nih.govrsc.org

Recent advancements in green chemistry have also highlighted the benefits of using alternative energy sources, such as microwave irradiation, to accelerate reaction rates and improve yields. rasayanjournal.co.in Microwave-assisted synthesis often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in Furthermore, the use of environmentally benign and reusable catalysts is a cornerstone of green synthetic chemistry. nih.gov

The following tables outline hypothetical, yet plausible, green synthetic routes for the core framework of this compound, based on established green chemistry principles.

Table 1: Hypothetical Multi-Component Synthesis of a 6-Aroyl-2-Substituted Pyridine Framework

This table illustrates a conceptual one-pot synthesis of a precursor to the target molecule, employing principles of multi-component reactions.

Reactant 1Reactant 2Reactant 3CatalystSolventReaction ConditionsProduct Yield (%)Green Chemistry Principle
4-MethylacetophenoneA glyoxal (B1671930) derivativeAmmonium acetateMontmorillonite K-10Ethanol (B145695)Reflux, 8h75-85Atom Economy, Renewable Catalyst
p-Toluic aldehydeA β-ketoesterMalononitrile (B47326)L-prolineWater60 °C, 12h80-90Benign Solvent, Biocatalysis
1-(p-tolyl)ethan-1-onePyruvaldehydeAmmonium acetateZeolite H-ZSM-5Solvent-freeMicrowave, 150 °C, 20 min85-95Energy Efficiency, Solvent-free

Table 2: Hypothetical Catalytic C-H Formylation of a 6-(4-Methylbenzoyl)pyridine Precursor

This table outlines a potential final step in the synthesis, introducing the carbaldehyde group via a green catalytic method.

SubstrateFormylating AgentCatalystOxidantSolventReaction ConditionsProduct Yield (%)Green Chemistry Principle
6-(4-Methylbenzoyl)pyridineN,N-Dimethylformamide (DMF)Copper(I) iodideMolecular OxygenAcetonitrile100 °C, 24h60-70C-H Activation, Benign Oxidant
6-(4-Methylbenzoyl)pyridineParaformaldehydePalladium(II) acetateAirToluene120 °C, 18h65-75Catalytic Process, Readily Available Reagents
6-(4-Methylbenzoyl)pyridineTrioxaneIron(III) chloridetert-Butyl hydroperoxideDichloromethaneRoom Temp, 12h70-80Mild Conditions, Earth-Abundant Metal

These conceptual pathways, grounded in established green chemistry methodologies, demonstrate the potential for developing more sustainable and efficient syntheses of this compound and its derivatives. The focus on multi-component reactions, catalytic C-H functionalization, use of green solvents and catalysts, and energy-efficient reaction conditions represents a significant step forward in the environmentally responsible production of complex chemical compounds. mdpi.comresearchgate.netrasayanjournal.co.innih.gov

Elucidation of Reactivity and Mechanistic Pathways of 6 4 Methylbenzoyl Pyridine 2 Carbaldehyde

Nucleophilic Addition Reactions at the Carbonyl Centers

The presence of both an aldehyde and a ketone group in 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde provides two sites for nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org Nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This process alters the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The subsequent reaction pathway can vary, often involving protonation to yield an alcohol or elimination of the carbonyl oxygen to form a new double bond. libretexts.org

Formation of Imines (Schiff Bases) and Related Derivatives

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry and proceeds via nucleophilic addition of the amine to a carbonyl group. youtube.com The aldehyde carbonyl is typically the more reactive site for this transformation. The mechanism involves the initial attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer steps and subsequent dehydration to form the characteristic carbon-nitrogen double bond (azomethine group) of the imine. youtube.comyoutube.com

The formation of Schiff bases from pyridine (B92270) aldehydes is a well-established synthetic route. researchgate.netjocpr.comnih.govresearchgate.netresearchgate.net These compounds and their metal complexes are of significant interest due to their diverse biological activities. nih.govscience.gov The position of the aldehyde group on the pyridine ring can influence the properties and reactivity of the resulting Schiff base. nih.gov For instance, Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have been extensively studied. researchgate.net

Table 1: Examples of Schiff Bases Derived from Pyridine Aldehydes

AldehydeAmineResulting Schiff Base Type
Pyridine-4-carbaldehydeVarious aromatic aminesPyridine-4-yl-benzylidene-imines
2-PyridinecarboxaldehydeL-tryptophanPyridine-2-yl derivative
3-PyridinecarboxaldehydeL-tryptophanPyridine-3-yl derivative
4-PyridinecarboxaldehydeL-tryptophanPyridine-4-yl derivative
2-Pyridinecarboxaldehydeo-phenylenediamine1,2-diaminophenyl-N,N′-bis-(2-pyridinecarboxaldimine)

This table is generated based on information from various sources. nih.govresearchgate.netresearchgate.net

Hemiacetal Formation

In the presence of alcohols, the carbonyl groups of this compound can undergo nucleophilic addition to form hemiacetals. wikipedia.org This reaction involves the attack of the alcohol oxygen on the carbonyl carbon. khanacademy.org The equilibrium of this reaction is typically reversible and can be influenced by factors such as the solvent and the acidity or basicity of the reaction medium. wikipedia.orgnih.gov

Studies on pyridinecarboxaldehydes have shown that the position of the aldehyde group affects the propensity for hemiacetal formation, which is favored in protic solvents like methanol (B129727). nih.gov Intramolecular hemiacetal formation is particularly favorable when it leads to the creation of stable five- or six-membered rings. wikipedia.orgkhanacademy.org While this compound itself does not possess a suitably positioned internal alcohol for intramolecular cyclization, it can readily form intermolecular hemiacetals.

Role of the Pyridine Nitrogen in Reactivity

The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is available for protonation or coordination to Lewis acids, which can further modulate the reactivity of the molecule. pearson.comyoutube.com Protonation or complexation of the nitrogen increases the electron-withdrawing effect, making the attached carbonyl groups even more electrophilic and susceptible to nucleophilic addition. Conversely, the basicity of the pyridine nitrogen can also catalyze certain reactions. Hard nucleophiles are known to add to the 2-position of the pyridine ring itself. quimicaorganica.org

Intramolecular and Intermolecular Cyclization Reactions

The dual functionality of this compound makes it a valuable precursor for the synthesis of various cyclic structures through both intramolecular and intermolecular pathways.

Application in Heterocycle Synthesis (e.g., N-, O-, S-Heterocycles from Alkynyl Aldehydes)

While direct examples involving this compound in the synthesis of heterocycles from alkynyl aldehydes are not prevalent in the provided search results, the general reactivity of pyridine aldehydes suggests their utility in such transformations. For instance, the reaction of related pyridine derivatives with bifunctional nucleophiles is a common strategy for constructing heterocyclic rings. The aldehyde group can react with one nucleophilic center, and the pyridine ring or the second carbonyl group can be involved in a subsequent cyclization step. Reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, for example, has been used to synthesize fluorinated pyridines. orgsyn.org This highlights the potential for developing novel cyclization strategies utilizing the unique reactivity of this compound.

Advanced Organic Transformations Utilizing this compound

The unique combination of functional groups in this compound opens avenues for its use in more complex and advanced organic transformations. Although specific advanced transformations for this exact molecule are not detailed in the search results, the reactivity of its constituent parts suggests several possibilities. For example, the conjugate addition to vinylpyridines is a known reaction, where the dipyridyl structure can stabilize the intermediate carbanion, allowing for subsequent reactions with electrophiles. nih.gov This suggests that derivatives of this compound could potentially undergo similar tandem reactions. The development of novel synthetic methodologies, such as those involving biotransformations or advanced catalytic systems, could further expand the utility of this compound in modern organic synthesis. tcd.ie

Ugi-Smiles Couplings with Heterocyclic Aldehyde Components

The Ugi-Smiles reaction is a powerful four-component reaction that combines an aldehyde or ketone, an amine, an isocyanide, and a phenolic component to generate complex N-aryl amide derivatives. While heterocyclic aldehydes are known to participate in the classic Ugi reaction, their efficiency in the Ugi-Smiles variant can be variable and is often influenced by the electronic nature of the heterocyclic system. mdpi.comnih.gov

In the context of this compound, the presence of two carbonyl groups introduces a question of chemoselectivity. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophilic attack than ketones. This inherent difference in reactivity would suggest that the aldehyde at the 2-position is the more likely participant in the initial imine formation with the amine component, a key step in the Ugi-Smiles mechanism. The electron-withdrawing nature of the pyridine ring, further accentuated by the benzoyl substituent at the 6-position, would enhance the electrophilicity of the aldehyde carbonyl carbon, favoring its reaction.

While no specific experimental data for the Ugi-Smiles reaction of this compound has been reported, studies on analogous heterocyclic aldehydes provide valuable insights. For instance, furaldehydes and thiophene-2-carboxaldehyde have been successfully employed in Ugi-Smiles reactions, albeit with varying yields depending on the specific substrates and reaction conditions. nih.gov The reaction with 3-furaldehyde, for example, has been shown to be generally higher yielding than with 2-furaldehyde, a difference attributed to the greater delocalization and thus reduced reactivity of the 2-furaldehyde carbonyl system. nih.gov

A plausible mechanistic pathway for the Ugi-Smiles reaction involving this compound would commence with the condensation of the aldehyde group with an amine to form a Schiff base. Subsequent protonation of the imine by the phenolic component would activate it for nucleophilic attack by the isocyanide. The resulting nitrilium ion would then be trapped by the phenoxide to form an intermediate that undergoes an irreversible Smiles rearrangement to furnish the final N-aryl amide product. The ketone functionality at the 6-position would likely remain unreacted under typical Ugi-Smiles conditions, provided the reaction is performed at moderate temperatures.

Table 1: Hypothetical Ugi-Smiles Reaction of this compound

EntryAmineIsocyanidePhenolProductExpected Yield
1Benzylaminetert-Butyl isocyanide4-NitrophenolN-(tert-Butyl)-2-((4-nitrophenoxy)(phenyl)methylamino)-N-((6-(4-methylbenzoyl)pyridin-2-yl)methyl)acetamideModerate
2Aniline (B41778)Cyclohexyl isocyanide2,4-DinitrophenolN-Cyclohexyl-2-((2,4-dinitrophenoxy)(phenyl)amino)-N-((6-(4-methylbenzoyl)pyridin-2-yl)methyl)acetamideModerate

Note: This table is hypothetical and for illustrative purposes, as no specific experimental data is available.

Reductive Aldol (B89426) Coupling Reactions with Pyridine-2-carbaldehyde Derivatives

Reductive aldol coupling reactions represent a powerful method for the formation of carbon-carbon bonds, typically involving the coupling of an enolate or enolate equivalent with a carbonyl compound. In the case of this compound, the presence of both an aldehyde and a ketone offers the potential for either intermolecular or intramolecular reactions.

Given the higher reactivity of the aldehyde, an intermolecular reductive aldol-type coupling would likely proceed via the selective reaction of the aldehyde group with an appropriate coupling partner. For instance, in a reaction with a ketone, the aldehyde of this compound would act as the electrophile. Various catalytic systems have been developed for such transformations, often employing transition metals to facilitate the reductive coupling process. nih.govorganic-chemistry.org

A particularly relevant area of research is the reductive coupling of aldehydes with activated alkenes or other carbonyl compounds. While a specific "reductive aldol" reaction of this compound is not documented, the general principles of these reactions can be applied. For example, a visible-light-induced reductive coupling of aldehydes and ketones with cyanopyridines has been reported, utilizing a Hantzsch ester as the reductant. rsc.org This type of reaction proceeds through radical intermediates and demonstrates broad functional group tolerance.

In a hypothetical reductive aldol coupling of this compound with a ketone such as acetone, the reaction would be expected to yield a 1,2-diol product. The chemoselectivity would again favor the reaction at the more electrophilic aldehyde position. The reaction could be promoted by various reducing agents, including samarium(II) iodide or electrochemical methods.

Table 2: Hypothetical Reductive Aldol Coupling of this compound with Acetone

EntryReducing AgentSolventProductExpected Yield
1SmI₂THF1-(6-(4-Methylbenzoyl)pyridin-2-yl)-2-methylpropane-1,2-diolGood
2Zn, TiCl₄DCM1-(6-(4-Methylbenzoyl)pyridin-2-yl)-2-methylpropane-1,2-diolGood

Note: This table is hypothetical and for illustrative purposes, as no specific experimental data is available.

The mechanistic pathway for such a reaction would depend on the specific reagents employed. For instance, a samarium(II) iodide mediated coupling would involve the single-electron transfer from two equivalents of SmI₂ to the aldehyde and ketone, respectively, to generate two ketyl radical anions. These radicals would then couple to form a di-alkoxide, which upon acidic workup would yield the 1,2-diol.

Coordination Chemistry of 6 4 Methylbenzoyl Pyridine 2 Carbaldehyde As a Versatile Ligand

Design and Synthesis of Metal Complexes

The design of metal complexes with 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde and its derivatives is driven by the ligand's inherent structural features, which allow for predictable coordination behavior. The strategic placement of nitrogen and oxygen donor atoms facilitates the formation of stable chelate rings with transition metals.

This compound possesses several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the benzoyl group, and the oxygen atom of the carbaldehyde group. However, in its unmodified form, it typically acts as a bidentate ligand. Chelation usually involves the pyridine nitrogen and one of the carbonyl oxygen atoms, forming a stable five or six-membered ring with the metal ion.

The denticity of the ligand—the number of donor atoms that bind to the central metal—can be enhanced by chemical modification. For instance, converting the carbaldehyde group into a hydrazone or thiosemicarbazone introduces additional nitrogen and oxygen/sulfur donor atoms, transforming the ligand into a potentially tridentate system. In such derivatives, the ligand can bind to a metal ion through the pyridine nitrogen, the imine nitrogen, and the oxygen or sulfur atom of the hydrazone or thiosemicarbazone moiety. Pyridine-based ligands are well-studied for their role as chelating agents in transition-metal-catalyzed reactions and coordination chemistry. nih.gov

The synthesis of transition metal complexes with ligands derived from pyridine-2-carbaldehyde is a well-established process. Typically, these syntheses are carried out by reacting the ligand with a metal salt (commonly chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction mixture is often heated under reflux to ensure completion. nih.govlaujet.com

For example, the synthesis of a Mn(II) complex with a hydrazone ligand derived from 2-pyridinecarboxaldehyde (B72084) involved the reaction of manganese bromide with the ligand in a straightforward manner. semanticscholar.org Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with related 2-benzoylpyridine (B47108) thiosemicarbazones have been synthesized, often resulting in complexes with a general formula of M(L)Cl₂ or M(L)(CH₃COO)₂, where 'L' represents the ligand. researchgate.net These studies suggest that the metal ion coordinates with the ligand, which may deprotonate depending on the reaction conditions, to form stable, often colored, solid complexes. researchgate.net The resulting complexes can then be isolated by filtration and purified by recrystallization. The nature of the metal ion, the anion of the salt, and the pH of the reaction medium can influence the final structure of the complex. laujet.com

Structural Characterization of Metal-Ligand Coordination

The precise structure and bonding within the metal complexes of this compound and its derivatives are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which donor atoms are involved in coordination. A shift in the stretching frequency of the C=O (carbonyl) and C=N (azomethine/imine) groups to a lower wavenumber upon complexation indicates their involvement in bonding to the metal center. researchgate.net Similarly, changes in the vibration modes of the pyridine ring can confirm the coordination of the pyridine nitrogen. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which helps in determining the geometry of the coordination sphere. The d-d transitions of the metal ion are particularly informative for assigning octahedral, tetrahedral, or square planar geometries. researchgate.netirjponline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Chemical shift changes upon complexation can further confirm the coordination sites. researchgate.net

A summary of typical spectroscopic data for related complexes is presented below.

TechniqueLigand FeatureComplex Feature (Upon Coordination)Reference
IR (cm⁻¹) ν(C=O) ~1680-1710Shift to lower frequency researchgate.net
ν(C=N) ~1600-1650Shift to lower frequency researchgate.net
Pyridine ring vibrationsShift in position and intensity researchgate.net
UV-Vis (nm) Ligand-based π→π*Shifted or new bands appear researchgate.net
Metal-based d-d transitionsAbsorption in the visible region irjponline.org
¹H NMR (ppm) Aldehydic proton ~9-10Shift upon complexation researchgate.net
Pyridine protons ~7-9Shift upon complexation researchgate.net

Table 1: Representative Spectroscopic Data for Characterization

Influence of Ligand Modification on Coordination Properties

Modifying the basic structure of this compound can significantly alter its coordination behavior, leading to complexes with different properties and potential applications. The most common and effective modification is the derivatization of the carbaldehyde group.

The condensation of the carbaldehyde group with thiosemicarbazide (B42300) or a hydrazide yields thiosemicarbazone or hydrazone derivatives, respectively. This transformation is a powerful strategy for creating highly effective chelating agents. laujet.comrsc.org

Hydrazones: Similarly, hydrazone derivatives, formed by reacting the aldehyde with hydrazides like isonicotinic hydrazide, are potent chelating agents. semanticscholar.org These ligands can act as tridentate NNO donors, coordinating via the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen of the hydrazide moiety. The resulting metal complexes, including those of Mn(II), Cu(II), and Co(II), often exhibit well-defined geometries such as octahedral or pentagonal bipyramidal. semanticscholar.orgresearchgate.net

The enhanced stability and varied coordination geometries of these derivative complexes make them subjects of intense research, with applications ranging from catalysis to materials science. capes.gov.brrsc.org

Catalytic Applications of 6 4 Methylbenzoyl Pyridine 2 Carbaldehyde Complexes and Derivatives

Heterogeneous Catalysis

The immobilization of catalytically active complexes onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as catalyst recyclability, ease of separation from the reaction mixture, and enhanced stability. Derivatives of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde are prime candidates for creating such robust catalytic systems.

Nanocatalyst Development and Performance

A notable advancement in this area is the development of magnetic nanocatalysts where a copper(II) complex, derived from a pyridine-2-carbaldehyde Schiff base, is anchored onto ethylenediamine-functionalized silica-coated magnetite (Fe₃O₄@SiO₂) nanoparticles. rsc.orgnih.gov This multi-step synthesis results in a core-shell nanostructure, designated as Cu(II)-Schiff base-(CH₂)₃-SiO₂@Fe₃O₄, which combines the catalytic activity of the copper complex with the superparamagnetic properties of the Fe₃O₄ core. rsc.orgnih.gov

The resulting nanoparticles are spherical, with an average particle size distribution in the range of 45–55 nm and a crystallite size of approximately 35.2 nm. rsc.orgnih.govrsc.org The synthesis process involves coating the Fe₃O₄ nanoparticles with a silica (B1680970) layer, followed by functionalization with organic linkers, reaction with pyridine-2-carbaldehyde to form the Schiff base, and finally, complexation with copper(II) nitrate (B79036). nih.govrsc.org The structure and magnetic properties are confirmed through various analytical techniques, including FT-IR, TEM, SEM, VSM, and XRD. nih.govrsc.org This nanocatalyst demonstrates high thermal stability and can be easily separated from the reaction medium using an external magnet, allowing for its reuse over multiple catalytic cycles with no significant loss of activity or metal leaching. rsc.orgnih.govrsc.org

Table 1: Physical Properties of Fe₃O₄@SiO₂ Supported Cu(II) Nanocatalyst

Property Value Source
Average Particle Size 45–55 nm rsc.org, nih.gov
Crystallite Size (PXRD) 35.2 nm rsc.org, nih.gov, researchgate.net
Morphology Spherical nih.gov
Magnetic Behavior Superparamagnetic semanticscholar.org

Pyran and Malononitrile (B47326) Derivative Synthesis facilitated by such Catalysts

The Fe₃O₄@SiO₂ supported Cu(II) nanocatalyst has proven to be highly efficient in multicomponent reactions for the synthesis of biologically important heterocyclic compounds like pyran and malononitrile derivatives. rsc.orgnih.govrsc.org These reactions are often carried out under mild and environmentally friendly conditions. rsc.org

For the synthesis of 2-amino-4H-pyran derivatives, the catalyst facilitates a one-pot reaction between an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.govsemanticscholar.orgencyclopedia.pub Similarly, it effectively catalyzes the Knoevenagel condensation reaction for producing 2-benzylidenemalononitrile derivatives from various aldehydes and malononitrile. rsc.orgrsc.org The catalyst exhibits excellent yields, often exceeding 95%, with high turnover numbers (TON) and turnover frequencies (TOF). rsc.orgnih.gov For instance, the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran achieved a 97% yield, while 2-(4-cyanobenzylidene)malononitrile was obtained in 96% yield. rsc.orgnih.govrsc.org The catalyst's reusability for up to seven consecutive runs without significant decrease in efficacy underscores its robustness and practical utility. rsc.orgnih.gov

Table 2: Catalytic Performance in Pyran and Malononitrile Synthesis

Product Yield TON TOF (h⁻¹) Source
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran 97% 129.3 646.6 rsc.org, nih.gov, rsc.org
2-(4-cyanobenzylidene)malononitrile 96% 128 984.6 rsc.org, nih.gov, rsc.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often leading to higher activity and selectivity. Schiff base complexes derived from this compound are effective homogeneous catalysts for various organic transformations.

Oxidation Reactions (e.g., Cyclohexene (B86901) and Styrene (B11656) Oxidation with Schiff base complexes)

Schiff base complexes of metals like copper, nickel, cobalt, and manganese, derived from pyridine-2-carbaldehyde, have been investigated as catalysts for the oxidation of olefins such as cyclohexene and styrene. researchgate.netrsc.org These reactions typically use oxidants like tert-butylhydroperoxide (TBHP) or molecular oxygen. researchgate.netrsc.org

For example, manganese(II) complexes of Schiff bases derived from 2,6-pyridinedicarbaldehyde demonstrated high efficiency in the epoxidation of cyclohexene, achieving up to 99.6% conversion with 95.0% selectivity for the epoxide at 40°C using molecular oxygen. rsc.org In the oxidation of cyclohexene with TBHP, products such as 2-cyclohexene-1-one, 2-cyclohexene-1-ol, and 1-(tert-butylperoxy)-2-cyclohexene are typically formed. researchgate.net Similarly, the oxidation of styrene using these catalysts can yield benzaldehyde, styrene oxide, and phenylacetaldehyde. researchgate.net The catalytic performance can be influenced by the specific metal center and the structure of the Schiff base ligand. researchgate.net

Table 3: Products of Catalytic Oxidation of Cyclohexene and Styrene

Substrate Catalyst Type Oxidant Major Products Source
Cyclohexene Mn(II)-Pyridine Schiff Base O₂ Epoxycyclohexane rsc.org
Cyclohexene Various Metal Schiff Bases TBHP 2-cyclohexene-1-one, 2-cyclohexene-1-ol researchgate.net
Styrene Various Metal Schiff Bases TBHP Benzaldehyde, Styrene oxide, Phenylacetaldehyde researchgate.net

Metal-Catalyzed C-H Functionalization in Pyridine (B92270) Chemistry

The direct functionalization of carbon-hydrogen (C-H) bonds in the pyridine ring is a highly atom-economical and efficient strategy for synthesizing complex molecules. nih.gov The pyridine core is a fundamental structural motif in many pharmaceuticals and functional materials. nih.gov Transition-metal catalysis has emerged as a powerful tool for achieving regioselective C-H functionalization of pyridines. nih.govbeilstein-journals.org

Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the C-H alkylation and olefination of the pyridine ring. beilstein-journals.org These reactions offer a direct route to substituted pyridines, which are otherwise challenging to synthesize. nih.gov For example, palladium catalysts can facilitate the C2-olefination of pyridines with acrylates and styrenes. beilstein-journals.org The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which directs the C-H activation at the ortho position. beilstein-journals.org Similarly, rhodium-catalyzed reactions have been developed for the selective C2-monoalkylation of unsubstituted pyridines with alkenes. beilstein-journals.org While direct C-H functionalization of this compound is not explicitly detailed in the literature, the principles established for pyridine itself suggest that its derivatives would be amenable to such transformations, offering pathways to novel and complex molecular architectures.

Organocatalysis and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a more sustainable and environmentally friendly alternative to metal-based catalysis. mdpi.com Aldehydes and their derivatives can participate in or be the products of such reactions.

A prominent example is the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as an organocatalyst. cmu.eduacs.org TEMPO-catalyzed systems are highly effective for the selective oxidation of primary alcohols to their corresponding aldehydes, using environmentally benign oxidants like air or oxygen. nih.gov These reactions are chemoselective, tolerating a wide variety of functional groups such as alkenes, alkynes, ethers, and esters without over-oxidation to carboxylic acids. nih.gov The catalytic cycle typically involves the oxidation of TEMPO to an oxoammonium salt, which is the active oxidizing agent for the alcohol. youtube.com The catalyst can be used in combination with a co-catalyst, such as a copper(I) salt, to enhance its activity. nih.gov This metal-free or metal-assisted organocatalytic approach provides a mild and efficient route for the synthesis of aldehydes, which are valuable precursors in organic synthesis. cmu.eduacs.org

Advanced Spectroscopic and Structural Elucidation of 6 4 Methylbenzoyl Pyridine 2 Carbaldehyde and Its Adducts

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

The FT-IR spectrum of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties. The presence of two carbonyl groups, the ketonic and the aldehydic, will give rise to strong stretching vibrations (ν(C=O)) typically in the region of 1650-1740 cm⁻¹. Specifically, the aryl ketone C=O stretch is anticipated around 1650-1670 cm⁻¹, while the aldehyde C=O stretch appears at a higher frequency, generally between 1690 and 1715 cm⁻¹. The C-H stretching vibration of the aldehyde group is also a key diagnostic peak, expected to be observed in the 2700-2900 cm⁻¹ range.

The aromatic nature of the compound will be evident from several bands. The C-H stretching vibrations of the pyridine (B92270) and benzene (B151609) rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. For instance, in related pyridine compounds, these bands are observed around 1589, 1489, and 1435 cm⁻¹. The C-N stretching vibration of the pyridine ring is also anticipated in the fingerprint region. The methyl group of the p-tolyl moiety will show characteristic C-H symmetric and asymmetric stretching vibrations around 2870 and 2960 cm⁻¹, respectively, as well as bending vibrations at lower wavenumbers.

Raman spectroscopy will complement the FT-IR data. youtube.com Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. For pyridine, intense bands around 1000 and 1030 cm⁻¹ are characteristic of the ring breathing vibration. nist.gov The C=O stretching vibrations will also be Raman active. The symmetric vibrations of the molecule will generally produce more intense Raman signals.

Table 1: Predicted FT-IR and Raman Vibrational Bands for this compound

Functional GroupVibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
AldehydeC-H Stretch2700-2900Weak
AldehydeC=O Stretch1690-1715 (Strong)Moderate
KetoneC=O Stretch1650-1670 (Strong)Moderate
Aromatic RingsC-H Stretch>3000Strong
Aromatic RingsC=C Stretch1400-1600 (Multiple bands)Strong
Pyridine RingRing Breathing-~1000, ~1030 (Strong)
Methyl GroupC-H Stretch~2870, ~2960Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each non-equivalent proton in the molecule. The aldehydic proton is expected to be the most deshielded, appearing as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons of the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). For a 2,6-disubstituted pyridine, the three protons will form a characteristic splitting pattern. The protons on the p-tolyl group will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The methyl group protons will give a sharp singlet further upfield, likely in the range of δ 2.3-2.5 ppm. chemicalbook.combmrb.io

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling between adjacent protons, for instance, within the pyridine ring and the p-tolyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for a definitive assignment of the ¹³C NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial in confirming the connectivity between the p-tolyl group, the carbonyl bridge, and the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5 (s, 1H)190 - 195
Ketone (-C=O)-195 - 200
Pyridine Ring7.5 - 8.8 (m, 3H)120 - 155
p-Tolyl Ring7.2 - 7.8 (m, 4H)128 - 145
Methyl (-CH₃)2.3 - 2.5 (s, 3H)20 - 25

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

The fragmentation of the molecule under electron ionization (EI) is expected to follow pathways characteristic of aromatic ketones and aldehydes. guidechem.comchemicalbook.com Alpha-cleavage is a primary fragmentation mode for ketones. chemicalbook.com Therefore, cleavage of the bond between the carbonyl group and the p-tolyl ring would generate a p-toluoyl cation (m/z 119) and a pyridin-2-carbaldehyde radical, or cleavage on the other side would yield a 6-(4-methylbenzoyl)pyridinium cation. The p-toluoyl cation could further fragment by losing a CO molecule to give a tolyl cation (m/z 91).

Another likely fragmentation pathway for aromatic aldehydes involves the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). scbt.com The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN. The presence of these specific fragment ions in the mass spectrum would provide strong evidence for the proposed structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
[M]⁺Molecular Ion
[M-1]⁺Loss of H from aldehyde
[M-29]⁺Loss of CHO group
119[CH₃C₆H₄CO]⁺ (p-toluoyl cation)
91[CH₃C₆H₄]⁺ (tolyl cation)

X-ray Crystallography for Solid-State Structural Determination

Based on studies of related benzoylpyridine compounds, it is expected that the molecule will not be perfectly planar. nih.gov The dihedral angles between the planes of the pyridine ring and the benzene ring of the benzoyl group are likely to be significant due to steric hindrance between the ortho-hydrogens. In 2-benzoylpyridine (B47108), the dihedral angle between the phenyl and pyridyl rings is around 53-54°. nih.gov The presence of the methyl group on the benzoyl moiety and the aldehyde group on the pyridine ring in the target molecule could influence this torsion.

The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov The aldehyde and ketone oxygen atoms are expected to be key participants in hydrogen bonding. Analysis of the crystal structure would also reveal if the compound crystallizes in a specific conformation, for example, regarding the relative orientation of the two carbonyl groups.

Table 4: Expected X-ray Crystallographic Parameters for this compound based on Analogs

ParameterExpected Value/Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Dihedral Angle (Pyridine-Benzene)50-60°
Key Intermolecular InteractionsC-H···O, C-H···N, π-π stacking
Conformation of CarbonylsLikely anti-periplanar to minimize steric hindrance

High-Resolution Gas-Phase Spectroscopy (e.g., VUV-MATI) for Conformational Analysis and Ionization Dynamics

High-resolution gas-phase spectroscopic techniques, such as Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy, are powerful tools for studying the intrinsic properties of molecules in the absence of solvent or crystal packing effects. nsf.gov This technique allows for the determination of accurate ionization energies and provides detailed information about the vibrational structure of the cation, which in turn reflects the geometry changes upon ionization.

For a flexible molecule like this compound, different conformers may exist in the gas phase due to rotation around the single bonds connecting the aromatic rings to the ketone carbonyl group. VUV-MATI spectroscopy could potentially distinguish between these different conformers if they are populated in a supersonic jet expansion and have sufficiently different ionization energies or Franck-Condon profiles.

The analysis of the VUV-MATI spectrum would reveal the adiabatic ionization energy of the most stable conformer. The vibrational fine structure observed in the spectrum would correspond to the vibrational modes of the cation. By comparing the experimental spectrum with theoretical calculations, such as Franck-Condon simulations, the geometry of the cation can be inferred. This provides insights into how the removal of an electron from the highest occupied molecular orbital (HOMO) affects the molecular structure. For benzophenone, gas-phase studies have shown that the triplet state is formed rapidly after excitation. rsc.org Similar studies on this compound could elucidate its photochemical behavior.

Table 5: Potential Information Obtainable from High-Resolution Gas-Phase Spectroscopy of this compound

ParameterInformation Gained
Adiabatic Ionization EnergyPrecise energy required to remove an electron
Cationic Vibrational FrequenciesVibrational modes of the molecular ion
Conformational IsomersIdentification and characterization of different stable gas-phase structures
Ionization DynamicsUnderstanding the process of electron removal and subsequent structural changes

Computational and Theoretical Investigations of 6 4 Methylbenzoyl Pyridine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde, DFT, often employing functionals like B3LYP, is instrumental in optimizing the molecular geometry to its lowest energy state. nih.govmaterialsciencejournal.org The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. materialsciencejournal.org

DFT calculations allow for the determination of various electronic properties that govern the reactivity of the molecule. For instance, in related pyridine (B92270) derivatives, DFT has been used to calculate parameters that shed light on their chemical behavior. nih.gov The electronic structure of a rhenium(III) complex containing 2-benzoylpyridine (B47108) has been successfully calculated using DFT methods, providing detailed information about the bonding within the complex. researchgate.net Theoretical studies on the formation of pyridyl-cholestane derivatives have also utilized DFT to investigate the reaction mechanism, including condensation, cyclization, and aromatization steps. nih.gov

Ab Initio Calculations for Molecular Geometries and Energetics

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, provide a rigorous approach to determining molecular geometries and energetics. The Hartree-Fock (HF) method is a foundational ab initio method that can be used to predict molecular structures. materialsciencejournal.org While HF provides a good starting point, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), often yield more accurate results for geometries and energies, albeit at a higher computational cost. For analogous compounds like 3-pyridine carboxaldehyde, both HF and DFT methods have been used to calculate optimized geometries and vibrational wavenumbers. materialsciencejournal.org

HOMO-LUMO Analysis and Electron Density Distributions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the p-toluoyl group and the pyridine ring, while the LUMO is likely centered on the electron-deficient carbonyl and aldehyde groups. This distribution dictates the sites for electrophilic and nucleophilic attacks. Theoretical studies on related pyridine derivatives have shown that the analysis of frontier molecular orbitals is key to understanding their reaction mechanisms. nih.gov

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Analogous Aromatic Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-benzoylpyridine complexDFT/B3LYP---
Pyridyl-cholestane derivativeDFT---
3-pyridine carboxaldehydeDFT/6-31G*-6.89-1.984.91

*Data for 3-pyridine carboxaldehyde is illustrative of a related structure. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation). In a molecule like this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the extent of conjugation between the pyridine ring, the benzoyl group, and the carbaldehyde function.

Molecular Dynamics (MD) Simulations for Interaction Mechanisms (e.g., Adsorption Behavior)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the interaction of a molecule with its environment, such as a solvent, a surface, or a biological macromolecule. For this compound, MD simulations could be employed to understand its adsorption behavior on a catalyst surface or its interaction with a biological target.

Mechanistic Insights from Theoretical Models (e.g., Reaction Pathways, Transition States)

Theoretical models are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying intermediates, and locating transition states. For this compound, this could involve studying its synthesis or its subsequent reactions.

DFT calculations have been successfully used to study the reaction mechanism for the formation of pyridyl-cholestane derivatives, detailing the Gibbs free energy, frontier molecular orbitals, and dipole moments of intermediates and transition states. nih.gov Such studies can identify the rate-determining step of a reaction by finding the transition state with the highest activation energy barrier. nih.gov In the context of catalytic reactions, theoretical models have been used to support proposed mechanisms, such as the outer-sphere hydride delivery in the manganese-catalyzed asymmetric transfer hydrogenation of imines. acs.org Similarly, computational studies have provided support for hypothesized intermediates in iron-catalyzed reactions. acs.org These examples highlight the power of theoretical chemistry to provide deep mechanistic insights that complement experimental findings.

Applications in Advanced Materials and Supramolecular Chemistry

Building Blocks for Polymeric Materials (e.g., Covalent Organic Frameworks utilizing related pyridyl aldehydes)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. thermofisher.com The synthesis of COFs relies on the connection of organic monomers through strong covalent bonds. researchgate.net Pyridine-containing ligands are of particular interest in the construction of COFs due to the nitrogen atom in the pyridine (B92270) ring, which can enhance the material's properties and provide active sites. thermofisher.com

Pyridyl aldehydes, such as pyridine-2-carbaldehyde and its derivatives, are valuable building blocks for COFs, typically through the formation of imine linkages via condensation reactions with amine-containing monomers. researchgate.net For instance, a pyridine-based COF, TAPP-DBTA-COF, was synthesized from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde, demonstrating the utility of pyridyl units in forming stable, porous frameworks. thermofisher.com Another example is the synthesis of a pyridine oxide-decorated COF, Py-O-COF, which was created through the imine condensation of a pyridine oxide-containing monomer. researchgate.netsigmaaldrich.com This material was shown to be an effective heterogeneous catalyst. researchgate.netsigmaaldrich.com

Given these precedents, 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is a strong candidate for the synthesis of novel COFs. The aldehyde group can participate in imine condensation reactions, while the pyridine nitrogen and the benzoyl group can impart specific functionalities and structural characteristics to the resulting framework. The bulky 4-methylbenzoyl group could influence the porosity and interlayer spacing of the COF, potentially leading to materials with tailored properties for specific applications.

Table 1: Examples of Polymeric Materials from Pyridyl Aldehydes and Related Compounds

Polymer Type Monomers Resulting Material/Application
Covalent Organic Framework 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde TAPP-DBTA-COF for rhodamine B removal thermofisher.com
Covalent Organic Framework Pyridine oxide decorated monomer with a partner via imine condensation Py-O-COF as a heterogeneous catalyst for allylation of aromatic aldehydes researchgate.netsigmaaldrich.com
Fused Heterocyclic Polymers Isocyanides, aldehydes, and 2-aminopyridine Imidazo[1,2-a]pyridine-containing polymers with high thermal stability and unique fluorescence properties chemicalbook.com

Molecular Recognition Systems and Chemosensors (derived from heterocyclic aldehydes, including pyridine-2-carbaldehyde derivatives)

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. Chemosensors are molecules designed to signal the presence of a specific chemical substance, often through a change in color or fluorescence. Heterocyclic aldehydes, including derivatives of pyridine-2-carbaldehyde, are widely used in the design of such systems. sigmaaldrich.comwikipedia.org

The aldehyde group in these compounds is reactive and can form Schiff bases with amines, a reaction that is often accompanied by a detectable spectroscopic change. sigmaaldrich.com This reactivity has been harnessed to develop chemosensors for various analytes. For example, N,N-diphenylanilino-heterocyclic aldehyde-based probes have been synthesized to detect Cu(II) ions through changes in their UV-vis/NIR absorption and fluorescence spectra. sigmaaldrich.com The interaction of the metal cation with the acceptor part of the chemosensor, which includes the aldehyde moiety, is responsible for the observed spectral changes. sigmaaldrich.com

Derivatives of pyridine-2-carbaldehyde are also employed in molecular recognition. researchgate.net The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, contributing to the binding selectivity. researchgate.net For instance, acyclic pyridine-based receptors have been shown to be effective in the recognition of monosaccharides. researchgate.net Furthermore, chemosensors based on rhodamine and various aldehydes have been developed, where the choice of aldehyde substituent influences the selectivity for different metal cations. thegoodscentscompany.com

The structure of this compound, with its aldehyde group, pyridine nitrogen, and extensive aromatic system, suggests its potential for use in molecular recognition and as a chemosensor. The aldehyde could react with specific analytes, while the pyridine and benzoyl moieties could participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to enhance binding affinity and selectivity.

Table 2: Examples of Molecular Recognition Systems and Chemosensors from Heterocyclic Aldehydes

Sensor Type Target Analyte Principle of Detection
N,N-diphenylanilino-heterocyclic aldehyde probes Cu(II) ions Chromo-fluorogenic changes upon complex formation sigmaaldrich.com
Rhodamine-based derivative with 3-tert-butylsalicylaldehyde Zn²⁺ and Al³⁺ ions Dual fluorescent chemosensor with changes in emission properties thegoodscentscompany.com
Acyclic pyridine-based receptors Monosaccharides Selective binding with high beta vs alpha selectivity for glucopyranosides researchgate.net

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Pyridine-containing ligands are extensively used in supramolecular chemistry to construct a wide variety of well-defined architectures, such as macrocycles, cages, and coordination polymers, through coordination with metal ions. google.com

The nitrogen atom of the pyridine ring acts as an excellent coordination site for various metal ions, and by designing ligands with specific geometries and numbers of pyridine units, it is possible to control the size, shape, and topology of the resulting supramolecular assembly. google.com For example, pyridine-appended ligands have been shown to self-assemble with palladium(II) ions to form discrete structures like macrocycles and cages. sigmaaldrich.comnih.gov The final structure is influenced by factors such as the flexibility of the ligand and the coordination geometry of the metal ion. sigmaaldrich.com

Pyridine-2,6-diimine-linked macrocycles have been reported to undergo cooperative self-assembly into robust nanotubes. chemrxiv.orgduke.edusigmaaldrich.com This process can be triggered under mild conditions, leading to mechanically strong nanofibers. chemrxiv.orgduke.edusigmaaldrich.com

Table 3: Examples of Self-Assembled Supramolecular Architectures from Pyridine-Based Ligands

Ligand Type Metal Ion Resulting Architecture
Pyridine appended ligands Pd(II) Macrocyclic M₂L₂, M₄L₄, and M₂L₄ assemblies sigmaaldrich.comnih.gov
Multidentate pyridyl-based ligands Pd(II) Discrete self-assembled metallo-macrocycles sigmaaldrich.com
Pyridine-2,6-diimine-linked macrocycles N/A (acid-induced) High-aspect ratio nanotubes chemrxiv.orgduke.edusigmaaldrich.com

Derivatization Strategies and Analogous Compound Synthesis

Synthesis of Chalcone Derivatives from Pyridine-2-carbaldehydes

The synthesis of chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, is a well-established transformation in organic chemistry. nih.gov These compounds are typically prepared via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgyoutube.com In the context of pyridine-2-carbaldehydes, the aldehyde functionality readily participates in this reaction.

The general method involves the reaction of a pyridine-2-carbaldehyde with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcohol solvent like methanol (B129727) or ethanol (B145695). nih.govbamu.ac.in The reaction proceeds through an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. nih.govslideshare.net Solvent-free conditions using solid NaOH have also proven effective, sometimes yielding quantitative results. nih.gov

For the specific parent compound, 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde, the aldehyde group can be condensed with different acetophenone (B1666503) derivatives to generate a library of novel chalcones. The general reaction scheme is presented below:

Reaction Scheme for Chalcone Synthesis

Table 1: Examples of Chalcone Derivatives from this compound

Reactant A: Pyridine-2-carbaldehyde Derivative Reactant B: Acetophenone Derivative Resulting Chalcone Derivative
This compound Acetophenone 1-Phenyl-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one
This compound 4'-Methoxyacetophenone 1-(4-Methoxyphenyl)-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one
This compound 4'-Chloroacetophenone 1-(4-Chlorophenyl)-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one

Synthesis of Thiosemicarbazone and Hydrazone Analogues

The aldehyde group of pyridine-2-carbaldehydes is highly susceptible to condensation reactions with amine nucleophiles. wikipedia.org This reactivity is extensively used to synthesize thiosemicarbazone and hydrazone derivatives.

Thiosemicarbazones are formed by reacting the aldehyde with thiosemicarbazide (B42300), typically in an alcoholic solvent. The reaction can be catalyzed by a small amount of acid. google.com This straightforward method provides high yields of the desired product. Similarly, hydrazones are synthesized by the condensation of the aldehyde with a variety of substituted hydrazides (R-CO-NH-NH₂) or hydrazines (R-NH-NH₂). researchgate.netnih.gov This modular approach allows for the introduction of a wide range of functional groups into the final molecule.

For this compound, these reactions provide a direct route to new analogues, as detailed in the following table.

Table 2: Synthesis of Thiosemicarbazone and Hydrazone Analogues

Reactant A: Pyridine-2-carbaldehyde Derivative Reactant B Resulting Analogue
This compound Thiosemicarbazide 2-((6-(4-Methylbenzoyl)pyridin-2-yl)methylene)hydrazine-1-carbothioamide
This compound Hydrazine hydrate (E)-(6-(4-Methylbenzoyl)pyridin-2-yl)methanimine
This compound Isonicotinohydrazide N'-((6-(4-Methylbenzoyl)pyridin-2-yl)methylene)isonicotinohydrazide

Preparation of other Functionalized Pyridine-2-carbaldehyde Derivatives (e.g., 6-Bromo-2-pyridinecarboxaldehyde as a building block)

The synthesis of diverse pyridine-2-carbaldehyde analogues often begins from a common, versatile precursor. 6-Bromo-2-pyridinecarboxaldehyde is an excellent example of such a building block. sigmaaldrich.com The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, onto the pyridine (B92270) ring.

Once the desired substituent is installed at the 6-position, the aldehyde at the 2-position can be further modified as described in the sections above. This two-step strategy enables the creation of a vast library of functionalized pyridine-2-carbaldehyde derivatives that would be difficult to access directly. For instance, a Suzuki coupling between 6-bromo-2-pyridinecarboxaldehyde and 4-methylphenylboronic acid could be a potential route to synthesize a precursor to the title compound.

Table 3: Synthetic Utility of 6-Bromo-2-pyridinecarboxaldehyde

Reaction Type Coupling Partner Product
Suzuki Coupling Phenylboronic acid 6-Phenyl-2-pyridinecarboxaldehyde
Stille Coupling Tributyl(vinyl)stannane 6-Vinyl-2-pyridinecarboxaldehyde
Sonogashira Coupling Phenylacetylene 6-(Phenylethynyl)-2-pyridinecarboxaldehyde

Diversification through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly convergent and atom-economical, making them an efficient strategy for generating molecular diversity.

Pyridine-2-carbaldehydes can serve as the aldehyde component in various MCRs. For example, in a three-component reaction, an aldehyde, an amine, and a compound with an active methylene (B1212753) group (a C-H acid) can combine to form highly substituted heterocyclic or acyclic products. The specific outcome depends on the reactants and reaction conditions chosen. This approach allows for the rapid assembly of complex scaffolds that incorporate the pyridine-2-carbaldehyde core. beilstein-journals.org

A hypothetical MCR involving this compound, an aniline (B41778) derivative, and malononitrile (B47326) could lead to the formation of a complex dihydropyridine (B1217469) derivative, demonstrating the potential of MCRs to rapidly build structural complexity from the parent aldehyde.

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetophenone
4'-Methoxyacetophenone
4'-Chloroacetophenone
4'-Nitroacetophenone
1-Phenyl-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one
1-(4-Methoxyphenyl)-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one
1-(4-Chlorophenyl)-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one
1-(4-Nitrophenyl)-3-(6-(4-methylbenzoyl)pyridin-2-yl)prop-2-en-1-one
Thiosemicarbazide
Hydrazine hydrate
Isonicotinohydrazide
Benzohydrazide
2-((6-(4-Methylbenzoyl)pyridin-2-yl)methylene)hydrazine-1-carbothioamide
(E)-(6-(4-Methylbenzoyl)pyridin-2-yl)methanimine
N'-((6-(4-Methylbenzoyl)pyridin-2-yl)methylene)isonicotinohydrazide
N'-((6-(4-Methylbenzoyl)pyridin-2-yl)methylene)benzohydrazide
6-Bromo-2-pyridinecarboxaldehyde
Phenylboronic acid
6-Phenyl-2-pyridinecarboxaldehyde
Tributyl(vinyl)stannane
6-Vinyl-2-pyridinecarboxaldehyde
Phenylacetylene
6-(Phenylethynyl)-2-pyridinecarboxaldehyde
Aniline
6-(Phenylamino)-2-pyridinecarboxaldehyde
Malononitrile
Sodium hydroxide
Potassium hydroxide
Methanol
Ethanol
Pyridine-2-carbaldehyde

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The principal academic contribution of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde lies in its role as a highly functionalized building block for organic synthesis and coordination chemistry. Its structure, featuring a pyridine-2-carbaldehyde core, is a well-established platform for creating bidentate or tridentate ligands through Schiff base condensation. wikipedia.org The aldehyde group readily reacts with primary amines to form iminopyridine units, which are crucial components in the architecture of metal complexes. wikipedia.org

The presence of the 4-methylbenzoyl group at the 6-position of the pyridine (B92270) ring introduces a third potential coordination site (the ketonic oxygen) and adds steric and electronic diversity compared to simpler analogs like pyridine-2-carbaldehyde or 6-methylpyridine-2-carboxaldehyde. sigmaaldrich.comnih.gov While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its utility is implied through its availability as a commercial chemical intermediate. sielc.com Its documented application is in the development of analytical methods, such as reverse-phase High-Performance Liquid Chromatography (HPLC), where it serves as a test analyte. sielc.com This suggests its use in synthetic schemes that require careful purification and characterization of complex molecular architectures.

The key contribution, therefore, is as a precursor to more elaborate molecular systems. Researchers have utilized similar pyridine-2-carbaldehyde derivatives to synthesize a wide array of metal complexes with manganese, rhenium, and molybdenum, demonstrating the versatility of the core scaffold in organometallic chemistry. nih.gov

Unexplored Reactivity and Synthetic Opportunities

The trifunctional nature of this compound—containing an aldehyde, a ketone, and a pyridine nitrogen—opens numerous avenues for unexplored reactivity.

Selective Functional Group Transformation: The differential reactivity of the aldehyde and ketone carbonyl groups presents a significant synthetic opportunity. The aldehyde is generally more electrophilic and sterically accessible than the ketone. This allows for selective reactions, such as:

Selective condensation with amines or hydrazines at the aldehyde position to form Schiff bases or hydrazones, leaving the ketone intact for subsequent modification. nih.gov

Selective reduction of the aldehyde to a primary alcohol.

Selective protection of the aldehyde group, enabling reactions at the less reactive ketone center.

Pictet-Spengler and Related Cyclizations: The reactivity of 2-oxoaldehydes in Pictet-Spengler type reactions has been shown to provide access to complex heterocyclic systems like β-carbolines. rsc.org The 1,2-dicarbonyl motif present in a hydrated or hemiacetal form of this compound could potentially undergo novel cyclization reactions with electron-rich aromatic amines or tryptamine (B22526) derivatives.

C-H Bond Activation: Modern catalytic methods allow for the functionalization of C-H bonds on pyridine rings. Ruthenium-catalyzed C-H activation at the C6 position of pyridine derivatives has been reported, although in this molecule, the C6 position is already substituted. nih.gov However, opportunities for C-H functionalization at other positions on the pyridine or the tolyl ring could be explored to further elaborate the molecular structure.

Knoevenagel and Aldol (B89426) Condensations: The aldehyde functionality is a prime candidate for Knoevenagel and Aldol-type condensation reactions. researchgate.net Reacting it with active methylene (B1212753) compounds could lead to the synthesis of novel conjugated systems with potential applications in materials science or as precursors to more complex ligands.

The following table summarizes potential reaction pathways:

Functional GroupReaction TypePotential Product Class
AldehydeSchiff Base CondensationIminopyridine Ligands
AldehydeWittig ReactionSubstituted Alkenes
KetoneGrignard AdditionTertiary Alcohols
Pyridine NitrogenN-Oxidation / N-AlkylationPyridine N-oxides / Pyridinium Salts
Both CarbonylsReductive AminationPolyamines

Emerging Applications in Novel Chemical Systems

Extrapolating from the chemistry of related pyridine aldehydes, this compound is a promising candidate for several emerging applications.

Homogeneous Catalysis: Schiff base ligands derived from pyridine-2-carbaldehyde are integral to catalysis. Copper(II) complexes featuring such ligands have been successfully immobilized on magnetic nanoparticles to create recoverable, heterogeneous catalysts for green chemistry applications, such as the synthesis of pyran derivatives. rsc.orgnih.gov The tridentate chelation potential of ligands derived from this compound could lead to highly stable and selective catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions. rsc.org

Supramolecular Chemistry: The directed bonding capabilities of the pyridine nitrogen and the carbonyl groups make this molecule an excellent building block for self-assembled structures. Similar pyridine derivatives are used to form complex architectures like metal-organic cages and polygons through coordination with metal ions. researchgate.net The specific geometry and electronic properties imparted by the 4-methylbenzoyl group could be exploited to create novel supramolecular containers or sensors.

Bioorganometallic Chemistry and Sensing: Ruthenium(II)-arene complexes derived from pyridine-2-carboxaldehyde have shown promise as cytoselective anticancer agents and for live-cell imaging. rsc.org The extended conjugation and additional binding site of this compound could be used to tune the photophysical properties (e.g., quantum yield) of such complexes, potentially leading to more effective theranostic agents. rsc.org Furthermore, hydrazone derivatives of functionalized pyridine-2-carbaldehydes have been developed as ion-selective sensors, for example, for Erbium(III) ions. researchgate.net This suggests a potential application pathway in analytical and environmental chemistry.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new molecules and materials based on this compound can be significantly accelerated by integrating computational chemistry with experimental work.

Predicting Molecular Properties: Density Functional Theory (DFT) and other computational methods can predict key molecular properties before synthesis is undertaken. materialsciencejournal.org For this compound and its derivatives, calculations can determine:

Ground-state geometries and conformational preferences. researchgate.net

Vibrational frequencies for comparison with experimental IR and Raman spectra. materialsciencejournal.org

Electronic properties such as HOMO-LUMO gaps, which correlate with electrochemical behavior and UV-Vis absorption spectra. researchgate.net

Relative energies of transition states to predict the regioselectivity of reactions at the two different carbonyl sites.

Ligand-Based Design: In the context of creating metal complexes for catalysis or medicinal applications, computational ligand-based drug design (LBDD) approaches are invaluable. nih.gov By modeling the interaction of potential ligands derived from this molecule with a target metal center or biological receptor, researchers can prioritize synthetic targets that exhibit optimal binding affinity and geometry. acs.orgnih.gov For instance, modeling could predict how the steric bulk of the tolyl group influences the catalytic pocket of a metal complex, guiding the design of shape-selective catalysts. rsc.org

Structure-Activity Relationship (SAR) Studies: If a series of derivatives are synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models correlate calculated physicochemical properties with experimentally observed activity (e.g., catalytic turnover, cytotoxicity). This iterative loop of prediction, synthesis, testing, and model refinement is the cornerstone of modern rational design, enabling more efficient discovery of molecules with desired functions. acs.org

A summary of computational approaches and their applications is provided below:

Computational MethodApplication for this compound
Density Functional Theory (DFT)Predict geometry, electronic structure, and spectroscopic properties. materialsciencejournal.org
Molecular Mechanics (MM)Analyze conformational landscapes of flexible derivatives. nih.gov
QSAR/LBDDDevelop models to predict biological activity or catalytic performance. nih.gov
Molecular DockingSimulate binding of derivatives to protein targets or within metal complexes. nih.gov

By leveraging these computational tools, the exploration of the rich chemistry offered by this compound can proceed more efficiently, unlocking its full potential in materials science, catalysis, and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 4-methylbenzoyl derivatives with pyridine-2-carbaldehyde precursors. Key steps include:
  • Catalyst selection : Palladium or copper catalysts (e.g., Pd/C, CuI) enhance cross-coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) improve solubility and reaction kinetics .
  • Temperature control : Reactions are often conducted at 80–120°C to balance yield and side-product formation.
  • Yield data :
CatalystSolventTemp (°C)Yield (%)
Pd/CDMF10072
CuIToluene12065
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic signals for methylbenzoyl groups) .
  • HPLC : Purity assessment (e.g., 99% via reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : High-resolution MS confirms molecular ion [M+H]+^+ (e.g., m/z 267.12 for C14_{14}H11_{11}NO2_2) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and fume hood (H290: corrosive risk) .
  • Storage : Airtight container in dark, dry conditions (P407: moisture-sensitive) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501) .

Q. What are the primary applications of this compound in foundational research?

  • Methodological Answer :
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Ru) in catalytic systems .
  • Intermediate synthesis : Used to prepare heterocyclic derivatives via aldol condensation or reductive amination .

Q. How can researchers troubleshoot low yields in the final synthetic step?

  • Methodological Answer :
  • Identify bottlenecks : Monitor intermediate stability (e.g., aldehyde oxidation) via TLC or in-situ IR.
  • Optimize stoichiometry : Adjust molar ratios (e.g., 1:1.2 for benzoyl chloride:pyridine precursor) to drive reactions to completion .
  • Quench side reactions : Add scavengers (e.g., molecular sieves for water-sensitive steps) .

Advanced Research Questions

Q. How do electronic effects of the 4-methylbenzoyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze electron density distribution.
  • Methyl group donates electron density via hyperconjugation, reducing electrophilicity at the carbonyl carbon .
  • Experimental validation : Compare reaction rates with/without methyl substitution via kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Dose-response analysis : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.
  • Assay standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., E. coli ATCC 25922) .
  • Structural analogs : Synthesize derivatives (e.g., nitro or halogen substituents) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques elucidate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies :
ConditionDegradation ProductAnalytical Method
Acidic (pH 2)Pyridine-2-carboxylic acidLC-MS/MS
Thermal (100°C)Aldehyde oxidationFT-IR, NMR
  • Mechanistic insights : Use 18^{18}O isotopic labeling to track oxidation pathways .

Q. How can researchers design experiments to probe the compound’s role in enzyme inhibition?

  • Methodological Answer :
  • Enzyme kinetics : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots (e.g., cytochrome P450 inhibition).
  • Docking simulations : AutoDock Vina predicts binding poses in active sites (e.g., COX-2 enzyme) .
  • In vitro validation : Use fluorescence-based assays (e.g., NADPH depletion in CYP3A4) .

Q. What statistical methods are recommended for optimizing multi-step synthesis workflows?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate factors (e.g., catalyst loading, solvent ratio).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
  • Risk assessment : Failure Mode and Effects Analysis (FMEA) prioritizes critical process parameters (CPPs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.